molecular formula C15H23ClN2O B12708257 5-(4-Phenyl-1-piperazinyl)pentan-2-one hydrochloride CAS No. 60753-22-2

5-(4-Phenyl-1-piperazinyl)pentan-2-one hydrochloride

Cat. No.: B12708257
CAS No.: 60753-22-2
M. Wt: 282.81 g/mol
InChI Key: WFMKLVNEJXKTFV-UHFFFAOYSA-N
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Description

5-(4-Phenyl-1-piperazinyl)pentan-2-one hydrochloride is a chemical compound with the molecular formula C15H22N2O.HCl and a molecular weight of 282.81 g/mol. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and chemical research.

Preparation Methods

The synthesis of 5-(4-Phenyl-1-piperazinyl)pentan-2-one hydrochloride typically involves the reaction of 4-phenylpiperazine with a pentanone derivative under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-(4-Phenyl-1-piperazinyl)pentan-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the piperazine ring can be modified with different substituents.

Scientific Research Applications

5-(4-Phenyl-1-piperazinyl)pentan-2-one hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its interaction with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(4-Phenyl-1-piperazinyl)pentan-2-one hydrochloride involves its interaction with specific molecular targets. The piperazine ring in the compound is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed effects .

Comparison with Similar Compounds

5-(4-Phenyl-1-piperazinyl)pentan-2-one hydrochloride can be compared with other piperazine derivatives, such as:

    Trimetazidine: Used in the treatment of angina pectoris.

    Ranolazine: Used to treat chronic angina.

    Befuraline: An antidepressant.

    Aripiprazole: An antipsychotic.

    Quetiapine: Another antipsychotic.

    Indinavir: An antiretroviral drug.

    Sitagliptin: Used in the treatment of diabetes.

Each of these compounds has unique properties and applications, highlighting the versatility and importance of piperazine derivatives in various fields.

Properties

CAS No.

60753-22-2

Molecular Formula

C15H23ClN2O

Molecular Weight

282.81 g/mol

IUPAC Name

5-(4-phenylpiperazin-1-yl)pentan-2-one;hydrochloride

InChI

InChI=1S/C15H22N2O.ClH/c1-14(18)6-5-9-16-10-12-17(13-11-16)15-7-3-2-4-8-15;/h2-4,7-8H,5-6,9-13H2,1H3;1H

InChI Key

WFMKLVNEJXKTFV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCN1CCN(CC1)C2=CC=CC=C2.Cl

Origin of Product

United States

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